2-(4-nitrophenyl)ethanesulfonyl Chloride
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Overview
Description
2-(4-Nitrophenyl)ethanesulfonyl Chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . It is a useful research chemical, often employed in various chemical reactions and processes . The compound is characterized by the presence of a nitrophenyl group attached to an ethanesulfonyl chloride moiety, making it a versatile building block in organic synthesis .
Preparation Methods
The synthesis of 2-(4-nitrophenyl)ethanesulfonyl chloride typically involves the reaction of 4-nitrobenzene with ethanesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Nitrophenyl)ethanesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
2-(4-Nitrophenyl)ethanesulfonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)ethanesulfonyl chloride involves its reactivity towards nucleophiles and reducing agents. The molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes. For example, in biological systems, it may interact with specific enzymes or proteins, leading to modifications that can be studied for various purposes.
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrophenyl)ethanesulfonyl chloride include other sulfonyl chlorides and nitrophenyl derivatives . These compounds share similar reactivity patterns but may differ in their specific applications and properties . For instance, (4-nitrophenyl)methanesulfonyl chloride is a related compound with similar uses but different structural features .
Biological Activity
2-(4-Nitrophenyl)ethanesulfonyl chloride (CAS No. 80259-15-0) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound possesses a nitrophenyl group, which can significantly influence its reactivity and interactions with biological targets. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and pharmacology.
This compound is characterized by its sulfonyl chloride functional group, which makes it reactive towards nucleophiles. This reactivity is crucial for its role in synthesizing various biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C8H8ClN1O3S1 |
Molecular Weight | 233.67 g/mol |
Appearance | Yellow crystalline solid |
Solubility | Soluble in organic solvents |
Reactivity | Water-reactive |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives, which have been studied for their pharmacological properties.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with active site residues, altering enzymatic activity.
- Protein Modification: It can modify protein structures, impacting their function and stability.
- Cell Signaling Interference: By interacting with cell surface receptors, it may modulate signaling pathways involved in inflammation and cell proliferation.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain synthesized sulfonamide derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Sulfonamide Derivative A | 1.59 ± 0.11 | MCF-7 |
Sulfonamide Derivative B | 0.81 ± 0.08 | TET21N |
These findings suggest that modifications to the nitrophenyl group can enhance biological activity against specific cancer types.
Anti-inflammatory Effects
In a study evaluating anti-inflammatory properties, compounds derived from this compound were tested for their ability to inhibit cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.
Compound | IL-6 Reduction (%) | TNF-α Reduction (%) |
---|---|---|
Compound 19 | 75 | 70 |
Compound 20 | 80 | 65 |
These results demonstrate the potential of these compounds as therapeutic agents for inflammatory diseases.
Case Studies
-
Study on Anticancer Activity:
A series of sulfonamide derivatives were synthesized from this compound and evaluated against various cancer cell lines. The study reported enhanced cytotoxicity correlated with structural modifications, particularly in the nitrophenyl moiety, leading to increased apoptosis rates. -
Evaluation of Anti-inflammatory Properties:
Another study focused on the anti-inflammatory effects of synthesized compounds derived from this sulfonamide. The results indicated significant reductions in pro-inflammatory cytokines, suggesting a mechanism involving the inhibition of NF-κB signaling pathways.
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUFMYFBIXFCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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